molecular formula C10H10BrFO2 B13274886 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoicacid

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoicacid

Cat. No.: B13274886
M. Wt: 261.09 g/mol
InChI Key: KHIULJUMLDRVOW-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, along with a methyl group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

  • Bromination and Fluorination: : The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring. Common reagents for these reactions include bromine (Br2) and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid may involve large-scale bromination and fluorination processes, followed by methylation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

  • Medicine: : In medicinal chemistry, 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid can serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory and anticancer agents.

  • Industry: : The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The methyl group on the propanoic acid chain can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorophenylboronic acid: : This compound shares the bromine and fluorine substitution pattern on the phenyl ring but differs in the presence of a boronic acid group instead of a propanoic acid chain.

  • 2-(3-Bromo-2-fluorophenyl)acetic acid: : Similar to 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid, this compound has a bromine and fluorine substitution on the phenyl ring but features an acetic acid chain instead of a propanoic acid chain.

Uniqueness

2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methyl group on the propanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14)

InChI Key

KHIULJUMLDRVOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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